molecular formula C13H10Cl2N2O B5534942 2,5-dichloro-N-(pyridin-3-ylmethyl)benzamide

2,5-dichloro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B5534942
M. Wt: 281.13 g/mol
InChI Key: LLGJSSOJVXVCIV-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound featuring a benzamide core that is dichlorinated at the 2 and 5 positions and linked via a nitrogen atom to a 3-pyridylmethyl group. This structure classifies it as a benzamide derivative and suggests potential for use in various life science research applications. Compounds with similar structural motifs, such as dichlorinated benzene rings connected to pyridine derivatives, are frequently employed as biochemical reagents and building blocks in medicinal chemistry and drug discovery research . The specific arrangement of its molecular components indicates that this compound may serve as a key intermediate in the synthesis of more complex molecules. For instance, structurally related compounds have been utilized in the development of potential chemopreventive agents, as seen in studies investigating P2X7 receptor antagonists for diseases like pancreatic cancer . Furthermore, the presence of the benzamide and pyridine functionalities is common in molecules designed for pharmaceutical research, often aimed at modulating enzyme or receptor activity . This product is intended For Research Use Only (RUO) and is not approved for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-10-3-4-12(15)11(6-10)13(18)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGJSSOJVXVCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Peptide Coupling Reagent Method:a Milder and Often Higher Yielding Approach, Borrowed from Peptide Synthesis, Involves the Direct Coupling of 2,5 Dichlorobenzoic Acid with Pyridin 3 Ylmethanamine Using a Coupling Agent.fishersci.co.uka Wide Variety of Such Reagents Are Available, Including Carbodiimides Like Dicyclohexylcarbodiimide Dcc and 1 Ethyl 3 3 Dimethylaminopropyl Carbodiimide Edc , Often Used in Conjunction with Additives Like 1 Hydroxybenzotriazole Hobt to Suppress Side Reactions and Improve Efficiency.fishersci.co.ukgoogle.comother Modern Coupling Agents Include Uronium/aminium Salts Like Hatu 1 Bis Dimethylamino Methylene 1h 1,2,3 Triazolo 4,5 B Pyridinium 3 Oxid Hexafluorophosphate and Pybop Benzotriazol 1 Yl Oxytripyrrolidinophosphonium Hexafluorophosphate .fishersci.co.ukthese Reagents Convert the Carboxylic Acid into a Highly Reactive Activated Ester in Situ, Which is then Readily Attacked by the Amine.fishersci.co.uk

Optimization of Reaction Conditions and Yields in Analog Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of 2,5-dichloro-N-(pyridin-3-ylmethyl)benzamide and its analogs. Several factors can be systematically varied.

ParameterConditions and ConsiderationsImpact on Reaction
Solvent Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are commonly used. fishersci.co.ukSolvent polarity can influence reaction rates and solubility of reagents and products. DMF is often used for less soluble substrates.
Base Tertiary amines like Triethylamine (TEA), Diisopropylethylamine (DIEA), or Pyridine (B92270) are used in the acyl chloride method to scavenge HCl. fishersci.co.ukThe choice and stoichiometry of the base are crucial to prevent side reactions and drive the reaction to completion.
Coupling Reagent For direct acid-amine coupling, choices include EDC, DCC, HATU, PyBOP, etc. fishersci.co.ukThe choice of coupling reagent can significantly affect reaction time, yield, and the potential for racemization in chiral analogs.
Temperature Reactions are often run at 0 °C initially and then allowed to warm to room temperature. fishersci.co.ukLower initial temperatures can help control exothermic reactions and minimize side product formation.

For the synthesis of various benzamide (B126) analogs, yields can be influenced by the electronic and steric properties of the substituents on both the benzoyl and amine fragments. For instance, electron-withdrawing groups on the aniline (B41778) ring in related syntheses have been shown to affect product yields. mdpi.com

Stereochemical Considerations in the Synthesis of Chiral Analogs (if applicable)

The parent compound, this compound, is achiral and therefore does not have stereoisomers. As a result, stereochemical considerations are not applicable to its direct synthesis.

However, should chiral analogs be desired, stereochemistry would become a critical factor. Chirality could be introduced by:

Using a chiral amine, for example, if a substituent on the methylene (B1212753) bridge of the pyridin-3-ylmethyl moiety created a stereocenter.

Incorporating a chiral substituent onto the 2,5-dichlorobenzamide (B1294676) core.

In such cases, the synthesis would require either starting with enantiomerically pure materials or employing a method for chiral resolution of the final racemic mixture. When using peptide coupling reagents to synthesize chiral amides, care must be taken to select conditions that minimize racemization of the activated carboxylic acid intermediate. fishersci.co.uk

Synthesis of Labeled or Functionalized Analogs for Mechanistic Probes

For mechanistic studies, such as investigating a compound's metabolism, distribution, or target binding, isotopically labeled analogs are invaluable tools. The synthesis of a labeled version of this compound would involve incorporating an isotope like Carbon-14 (¹⁴C) or Tritium (³H) into its structure.

A feasible strategy for creating a ¹⁴C-labeled analog would be to introduce the label into the dichlorophenyl ring. Research has demonstrated the synthesis of ¹⁴C-labeled 2,5-dichloroaniline (B50420) from [¹⁴C]aniline. researchgate.net This labeled aniline could then be converted into labeled 2,5-dichlorobenzoic acid through a Sandmeyer-type reaction (diazotization followed by reaction with a cyanide salt and subsequent hydrolysis). The resulting [¹⁴C]2,5-dichlorobenzoic acid could then be coupled with pyridin-3-ylmethanamine using the standard methods described previously to yield the final, radiolabeled product for use in tracer studies.

Elucidation of Molecular Mechanisms and Biological Target Interactions of 2,5 Dichloro N Pyridin 3 Ylmethyl Benzamide

Screening Methodologies for Biological Activity Identification in Preclinical Models

The initial step in characterizing a novel chemical entity like 2,5-dichloro-N-(pyridin-3-ylmethyl)benzamide involves broad screening to identify potential biological activities. This is achieved through a combination of in vitro and in vivo preclinical models, employing both target-based and phenotype-based screening approaches.

In Vitro Screening:

Cell-Based Assays: These are fundamental for initial activity screening. researchgate.netsigmaaldrich.com this compound would be introduced to various human cell lines representing different tissues or disease states (e.g., cancer cells, neuronal cells, immune cells). High-throughput screening (HTS) methodologies are often employed to assess various cellular responses. researchgate.net Assays can monitor cell viability, proliferation, cytotoxicity, apoptosis, or specific signaling pathways. nih.govdomainex.co.uk For instance, a common approach involves using reporter gene assays, where a specific signaling pathway's activation or inhibition leads to a measurable signal, such as luminescence or fluorescence. nih.gov

Biochemical Assays: These assays test the direct interaction of the compound with isolated molecular targets like enzymes or receptors. For a compound with a benzamide (B126) scaffold, a panel of enzymes frequently inhibited by such structures, including PARPs, cholinesterases, and kinases, would be logical to investigate. proquest.comnih.govnih.gov

Phenotypic Screening:

This approach involves screening for changes in the phenotype of a cell or organism without a preconceived notion of the molecular target. biotech-pack.com For example, this compound could be screened for its ability to halt cancer cell migration, induce neuronal differentiation, or modulate inflammatory responses in cell culture.

In Vivo Screening:

Initial in vivo screening in animal models, such as mice or zebrafish, can provide insights into the compound's broader physiological effects. These models can help identify potential therapeutic areas, such as anti-tumor activity, anti-inflammatory effects, or central nervous system modulation.

Below is an illustrative table representing a hypothetical initial screening cascade for this compound.

Assay TypeModelEndpoint MeasuredHypothetical Outcome for this compound
Cell ViabilityHCT116 (Colon Cancer Cell Line)Reduction in cell proliferation (IC50)Moderate activity
Apoptosis AssayJurkat (T-lymphocyte cell line)Caspase-3/7 activationInduction of apoptosis
Neurite OutgrowthPC-12 (Neuronal-like cell line)Measurement of neurite lengthNo significant effect
Enzyme InhibitionIsolated PARP-1Inhibition of PARP-1 activity (IC50)Potent inhibition
Anti-inflammatoryLPS-stimulated RAW 264.7 (Macrophage cell line)Reduction in nitric oxide productionSignificant anti-inflammatory activity

Identification and Validation of Specific Molecular Targets

Once a biological activity is identified, the next crucial step is to determine the specific molecular target(s) of this compound. denistitovlab.orgucl.ac.uk This process, known as target deconvolution, is essential for understanding the mechanism of action. evotec.comresearchgate.net

Protein-Ligand Binding Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Direct binding assays are critical to confirm physical interaction between the compound and a putative target protein. giffordbioscience.comcontractlaboratory.com

Surface Plasmon Resonance (SPR): This label-free technique measures the binding of an analyte (this compound) to a ligand (the target protein) immobilized on a sensor chip. denovobiolabs.combioascent.comsygnaturediscovery.com SPR provides real-time data on the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated, indicating binding affinity. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of the compound to the target protein. nih.goviitkgp.ac.in This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govwhiterose.ac.uk

The following table illustrates the type of data obtained from such studies for a hypothetical interaction between this compound and a target protein.

TechniqueParameterHypothetical ValueInterpretation
Surface Plasmon Resonance (SPR)kon (M⁻¹s⁻¹)1.5 x 10⁵Rate of association
koff (s⁻¹)3.0 x 10⁻³Rate of dissociation
KD (nM)20High binding affinity
Isothermal Titration Calorimetry (ITC)KD (nM)25Confirms high binding affinity
n (stoichiometry)1.051:1 binding ratio
ΔH (kcal/mol)-8.5Enthalpically driven binding
-TΔS (kcal/mol)-2.1Favorable entropic contribution

Enzyme Inhibition Kinetics and Mechanism (e.g., PARP-1, Glucokinase, Cholinesterases)

Given that benzamide derivatives are known to target various enzymes, detailed kinetic studies are performed to understand the mechanism of inhibition. proquest.comnih.govnih.govnih.govnih.gov

PARP-1: Many benzamides are known PARP inhibitors. nih.govresearchgate.netnih.govbenthamdirect.com Kinetic assays would determine if this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of PARP-1. This is typically done by measuring enzyme activity at various substrate and inhibitor concentrations and analyzing the data using models like the Michaelis-Menten equation and Lineweaver-Burk plots. frontiersin.org

Glucokinase: Some benzamide derivatives are known to be glucokinase activators. nih.govnih.govekb.egbenthamdirect.comresearchgate.net In vitro assays would be used to determine if this compound enhances the enzymatic activity of glucokinase.

Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a common activity for certain classes of nitrogen-containing compounds. proquest.comnih.govnih.gov The inhibitory potency (IC50) and the type of inhibition would be determined using Ellman's method or similar colorimetric assays. researchgate.netmdpi.com

A representative table of enzyme inhibition data is shown below.

EnzymeInhibition TypeIC50 (nM)Ki (nM)
PARP-1Competitive158
Acetylcholinesterase (AChE)Mixed550320
Butyrylcholinesterase (BChE)Non-competitive1200950
GlucokinaseNo significant activity>10,000N/A

Receptor Binding and Modulation Assays (e.g., nAChRs, Cereblon)

Nicotinic Acetylcholine Receptors (nAChRs): The presence of a pyridinylmethyl moiety suggests potential interaction with nAChRs. Radioligand binding assays are commonly used to determine the affinity of the compound for different nAChR subtypes. wikipedia.orgmercodia.com In these assays, this compound would compete with a radiolabeled ligand for binding to receptors expressed in cell lines or tissue preparations.

Cereblon (CRBN): The benzamide structure also shares some similarities with ligands that bind to Cereblon, a component of the E3 ubiquitin ligase complex. Binding to Cereblon could be assessed using competitive binding assays with a known fluorescently labeled ligand or through biophysical methods like SPR.

Cellular Thermal Shift Assays (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that the compound binds to its target within a cellular environment. nih.govnih.govmdpi.com This method is based on the principle that ligand binding stabilizes a protein against thermal denaturation. nih.govacs.orgresearchgate.net Cells are treated with this compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the compound indicates direct target engagement.

Proteomic Profiling and Target Deconvolution Strategies

For compounds identified through phenotypic screening, unbiased approaches are needed to identify the molecular target(s). evotec.comevotec.com

Affinity Chromatography-Mass Spectrometry: this compound could be immobilized on a solid support and used as "bait" to pull down its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry. nih.gov

Thermal Proteome Profiling (TPP): This is a large-scale version of CETSA where the thermal stability of thousands of proteins is monitored simultaneously using quantitative mass spectrometry. nih.gov By comparing the thermal profiles of proteins in vehicle-treated versus compound-treated cells, it is possible to identify which proteins are stabilized or destabilized by the compound, thus revealing on- and off-targets. nih.gov

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that react with active sites of specific enzyme families to profile their activity in complex proteomes. biotech-pack.com While not a direct measure of binding of the compound itself, it can reveal downstream effects on enzyme activity.

Despite extensive searches for "this compound," no specific information regarding its molecular mechanisms, biological target interactions, or phenotypic responses in model systems could be located in the available resources. The search results yielded information on other structurally related benzamide and pyridine-containing compounds, but did not provide the detailed data necessary to address the specific sections and subsections of the requested article outline for "this compound."

Consequently, it is not possible to provide an elucidation of its downstream signaling pathway perturbations, including gene expression modulation, protein phosphorylation cascades, or changes in the cellular localization of biomolecules. Furthermore, information regarding its effects on cell proliferation and viability in in vitro models or the induction of specific cellular processes such as apoptosis, autophagy, or differentiation for this particular compound is not available in the search results.

Therefore, the requested article focusing solely on the chemical compound “this compound” with the specified detailed outline cannot be generated at this time.

In Vivo Studies on this compound Remain Undisclosed in Publicly Available Research

Despite extensive investigation, publicly accessible scientific literature does not currently contain specific in vivo animal model data detailing the modulation of biological pathways by the chemical compound this compound.

Further research, including in vivo animal studies, would be required to determine the specific biological pathways modulated by this compound and to ascertain its potential as a therapeutic agent.

Structure Activity Relationship Sar Studies of 2,5 Dichloro N Pyridin 3 Ylmethyl Benzamide Analogs

Design Principles for Analog Synthesis (e.g., Bioisosteric Replacement, Scaffold Hopping)

The design of novel analogs of 2,5-dichloro-N-(pyridin-3-ylmethyl)benzamide is guided by established medicinal chemistry principles, including bioisosteric replacement and scaffold hopping, to discover compounds with improved properties.

Bioisosteric Replacement: This strategy involves substituting a functional group in the lead compound with another group that has similar physical and chemical properties, aiming to enhance potency, selectivity, or metabolic stability. drughunter.comctppc.org Bioisosteres are categorized as classical (atoms or groups with similar size and electronics) and non-classical (structurally distinct groups that produce similar biological effects). drughunter.comctppc.org In the context of the target benzamide (B126), the amide linker is a common target for bioisosteric replacement. Heterocyclic rings such as triazoles, oxadiazoles, or imidazoles can mimic the hydrogen bonding properties of the amide while potentially improving metabolic stability. drughunter.comnih.gov For instance, replacing the amide with a trifluoroethylamine motif can enhance resistance to proteolysis. drughunter.com The chlorine atoms on the benzamide ring could also be replaced with other halogens or bioisosteric groups like a trifluoromethyl group to modulate electronic and lipophilic properties.

Scaffold Hopping: This approach aims to identify structurally novel compounds that retain the key pharmacophoric features of the original lead compound but possess a different core structure. nih.gov The goal is to discover new chemical entities with improved properties, such as enhanced potency, better pharmacokinetics, or novel intellectual property. nih.gov For this compound, scaffold hopping could involve replacing the benzamide core with other bicyclic or heterocyclic systems that can present the key interaction points in a similar spatial arrangement. For example, kinase inhibitor development has successfully utilized scaffold hopping by replacing a quinazoline (B50416) ring with a quinoline, while maintaining the necessary pharmacophoric features through the addition of other substituents. The pyridyl-methyl-amide portion could be replaced by a different scaffold that maintains the crucial vector and hydrogen bonding interactions. nih.gov

Design PrincipleApplication to this compoundPotential Outcome
Bioisosteric Replacement Replace amide linker with triazole or oxadiazole. drughunter.comnih.govImproved metabolic stability, altered hydrogen bonding capacity.
Substitute chlorine atoms with Br, F, or CF3.Modulated potency and selectivity, altered lipophilicity.
Scaffold Hopping Replace dichlorobenzamide with another bicyclic scaffold (e.g., quinoline, imidazopyridine). nih.govNovel chemotype, improved ADME properties, new intellectual property.
Replace pyridine (B92270) ring with other nitrogen-containing heterocycles.Altered basicity, solubility, and target interactions.

Impact of Substitutions on the Benzamide Moiety (e.g., halogenation patterns, alkyl groups)

Modifications to the 2,5-dichlorobenzamide (B1294676) ring are critical for modulating the activity and selectivity of the analogs. The nature, position, and electronic properties of the substituents can significantly influence binding affinity.

Halogenation Patterns: Halogens are known to influence the conformation of molecules through steric and electronic effects and can participate in halogen bonding, a noncovalent interaction with biological targets. nih.govlibretexts.org The 2,5-dichloro substitution pattern on the benzamide ring is a key feature. Altering this pattern by moving the chlorine atoms to other positions (e.g., 3,4-dichloro or 3,5-dichloro) would likely have a profound impact on activity by changing the electronic distribution and spatial orientation of the molecule. acs.org Replacing chlorine with other halogens like bromine or fluorine can also fine-tune the activity; bromine is a better halogen bond donor, while fluorine can alter metabolic stability and conformation. nih.govacs.org Studies on other halogenated peptoids have shown a clear correlation between halogenation and increased antimicrobial activity. nih.gov

Alkyl and Other Groups: The introduction of small alkyl groups, such as methyl, on the benzamide ring can influence lipophilicity and steric interactions within the binding pocket. The effect is highly position-dependent. An ortho-methyl group, for example, could force a conformational twist around the amide bond, which may be beneficial or detrimental to activity. In contrast, a para-substituent might extend into a different region of the binding site. Electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups can also be explored to probe electronic requirements for activity. acs.org

Substitution PositionSubstituent TypePotential Impact on ActivityRationale
C2, C5 (Benzamide)Different halogens (F, Br)Modulate binding affinity and selectivity.Alters halogen bond donor capacity and electronics. nih.gov
C3, C4, C6 (Benzamide)Cl, Br, FSignificant change in activity.Alters molecular shape and electronic profile. acs.org
Various (Benzamide)Small alkyl (e.g., -CH3)Position-dependent increase or decrease in potency.Influences lipophilicity and steric interactions.
Various (Benzamide)Electron-withdrawing (e.g., -CF3)Potentially increased activity.Enhances electronic interactions with the target. acs.org
Various (Benzamide)Electron-donating (e.g., -OCH3)Potentially altered activity.Probes electronic requirements of the binding site.

Role of the Pyridine Ring and Linker Modifications (e.g., pyridine position, alkyl chain length)

The N-(pyridin-3-ylmethyl) portion of the molecule plays a significant role in orienting the compound within the target's binding site and providing key interactions.

Pyridine Ring: The nitrogen atom in the pyridine ring is a key feature, likely acting as a hydrogen bond acceptor. nih.govnih.gov Its basicity and the position of the nitrogen atom are critical. nih.gov Changing the substitution from the 3-position (meta) to the 2- (ortho) or 4- (para) position would significantly alter the vector and angle at which the pyridine ring interacts with the target protein, likely leading to a substantial change in biological activity. semanticscholar.org The pyridine ring itself can also be substituted to explore further interactions. Adding small electron-donating or withdrawing groups to the pyridine ring can modulate its basicity and interaction potential. nih.gov Furthermore, the pyridine ring can engage in favorable π–π stacking interactions with aromatic residues in the binding pocket. nih.gov

Linker Modifications: The methylene (B1212753) (-CH2-) group serves as a simple and flexible linker between the benzamide and pyridine moieties. The length and flexibility of this linker are often crucial for optimal activity. nih.gov Increasing the linker length to an ethyl (-CH2CH2-) or propyl (-CH2CH2CH2-) chain could allow the pyridine ring to access different regions of the binding pocket, which may enhance or diminish activity. mdpi.comnih.gov Introducing rigidity into the linker, for instance by incorporating a cyclopropyl (B3062369) group or a double bond, could lock the molecule into a more favorable (or unfavorable) conformation, thereby increasing potency and selectivity. researchgate.net

ModificationSpecific ChangeExpected SAR Outcome
Pyridine Position N-(pyridin-2-ylmethyl) or N-(pyridin-4-ylmethyl)Significant change in activity due to altered interaction geometry. semanticscholar.org
Pyridine Substitution Add methyl or halogen to the pyridine ringFine-tuning of electronic properties and steric interactions. nih.gov
Linker Length -(CH2)2- or -(CH2)3-Potential increase or decrease in potency depending on target topology. mdpi.com
Linker Rigidity Introduce cyclopropane (B1198618) or double bondConstraining the conformation may lead to higher affinity if the bound conformation is achieved. researchgate.net
Linker Substitution Add methyl or hydroxyl to the linkerMay introduce new chiral centers and interactions; affects flexibility. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. igi-global.comjppres.com For analogs of this compound, both 2D and 3D-QSAR approaches can provide valuable insights for lead optimization.

2D-QSAR: This approach correlates biological activity with physicochemical descriptors calculated from the 2D structure, such as lipophilicity (logP), electronic properties (Hammett constants), and topological indices. A typical 2D-QSAR model for benzamide derivatives might take the form of a multiple linear regression (MLR) equation, like the one derived for benzylidene hydrazine (B178648) benzamides: pIC50 = 0.738(Log S) - 0.031(rerank) + 0.017(MR) - 1.359. jppres.comunair.ac.id Such models can help predict the activity of new analogs and identify which properties are most important for activity.

3D-QSAR: These methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D alignment of molecules and calculate steric and electrostatic fields around them. mdpi.com The resulting contour maps highlight regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding features are favorable or unfavorable for activity. mdpi.comresearchgate.net For a series of benzamide analogs, a 3D-QSAR model could reveal, for example, that a bulky, electronegative substituent is preferred at the C5 position of the benzamide ring, while a hydrogen bond donor is required from the pyridine ring. researchgate.net

QSAR MethodDescriptors UsedOutputApplication
2D-QSAR Lipophilicity (logP), Molar Refractivity (MR), Electronic parameters, Topological indices. jppres.comA linear equation correlating descriptors with activity (pIC50). unair.ac.idPredicts activity of new compounds and identifies key global physicochemical properties.
3D-QSAR (CoMFA/CoMSIA) Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields. mdpi.com3D contour maps indicating favorable and unfavorable regions for substitution. researchgate.netGuides the design of new analogs by showing where to modify the structure to enhance activity.

Pharmacophore Generation and Validation

A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to be recognized by a specific biological target and elicit a response. mdpi.com These models are instrumental in virtual screening and de novo design of new ligands. nih.gov

Pharmacophore Generation: For analogs of this compound, a pharmacophore model would likely be generated based on a set of known active compounds. nih.gov A typical pharmacophore model for a benzamide-based inhibitor might include features such as hydrogen bond acceptors (from the benzamide carbonyl and pyridine nitrogen), hydrogen bond donors (from the amide N-H), and aromatic/hydrophobic regions (from the dichlorophenyl and pyridine rings). nih.govnih.gov For example, a five-point pharmacophore model developed for a series of benzamide derivatives included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov

Model Validation: Once generated, the pharmacophore model must be validated to ensure its predictive power. nih.gov Validation is typically performed using several methods:

Test Set Prediction: The model is used to predict the activity of a set of compounds (the test set) that were not used in its creation. A good correlation between predicted and experimental activities indicates a robust model. tandfonline.com

Decoy Set Screening: The pharmacophore is used to screen a database containing known active compounds mixed with a large number of inactive, but structurally similar, "decoy" molecules. A successful model will be able to enrich the active compounds from the decoys. nih.govacs.org

Fischer's Randomization Test: The biological activities of the training set molecules are scrambled, and new pharmacophore hypotheses are generated. The statistical significance of the original model is confirmed if it is substantially better than any of the models generated with scrambled data. tandfonline.com

Pharmacophore FeaturePotential Location in CompoundRole in Binding
Hydrogen Bond Acceptor Benzamide Carbonyl OxygenInteraction with H-bond donor residues in the target. nih.gov
Pyridine NitrogenInteraction with H-bond donor residues. nih.gov
Hydrogen Bond Donor Amide N-HInteraction with H-bond acceptor residues. nih.gov
Aromatic Ring Dichlorophenyl Ringπ-π stacking or hydrophobic interactions. nih.gov
Pyridine Ringπ-π stacking or hydrophobic interactions. nih.gov
Hydrophobic Feature Dichlorophenyl RingOccupying a hydrophobic pocket in the target.

Computational and Theoretical Investigations of 2,5 Dichloro N Pyridin 3 Ylmethyl Benzamide

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 2,5-dichloro-N-(pyridin-3-ylmethyl)benzamide, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the target and calculating the binding affinity, often expressed as a docking score.

A typical molecular docking study would involve:

Target Identification and Preparation: Selecting a protein of interest and preparing its three-dimensional structure, often obtained from a repository like the Protein Data Bank (PDB).

Ligand Preparation: Generating a 3D conformation of this compound.

Docking Simulation: Using software to explore various binding poses of the ligand within the target's active site.

Analysis of Interactions: Examining the resulting poses to identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding.

For instance, studies on similar benzamide (B126) derivatives often reveal critical hydrogen bonds formed by the amide group and interactions involving the pyridine (B92270) and dichlorophenyl rings. mdpi.commdpi.com Such an analysis for this compound would be invaluable in predicting its potential biological activity and guiding further experimental studies.

Table 1: Hypothetical Molecular Docking Interaction Data for this compound This table is for illustrative purposes to show the type of data generated from such a study, as specific data for the compound is not available.

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Protein Kinase X -8.5 LYS78 Hydrogen Bond
VAL34 Hydrophobic
ASP184 Hydrogen Bond
Cyclooxygenase-Y -7.9 ARG120 Hydrogen Bond, Pi-Cation

Molecular Dynamics Simulations to Explore Binding Conformations and Stability

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. In the context of drug design, MD simulations can be used to study the stability of a ligand-protein complex over time, providing a more dynamic picture than the static view offered by molecular docking.

An MD simulation for a complex of this compound with a target protein would:

Simulate the movement of the complex in a simulated physiological environment (e.g., in water).

Track the conformational changes of both the ligand and the protein.

Calculate metrics such as root-mean-square deviation (RMSD) to assess the stability of the binding pose.

Provide insights into the flexibility of the binding site and the ligand.

These simulations are critical for validating docking results and understanding the thermodynamics of binding. For other complex molecules, MD simulations have been instrumental in confirming the stability of predicted binding modes. researchgate.net

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) can provide detailed information about a molecule's geometry, charge distribution, and reactivity.

For this compound, these calculations could be used to determine:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Properties: The distribution of electrons in the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding chemical reactivity.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the surface of the molecule, which can indicate regions that are likely to be involved in intermolecular interactions.

Vibrational Frequencies: Predictions of the molecule's infrared and Raman spectra, which can be compared with experimental data to confirm its structure.

Studies on related benzamide compounds have utilized these methods to elucidate their structural and electronic characteristics, which are fundamental to their biological activity. tandfonline.comorientjchem.org

Table 2: Illustrative Quantum Chemical Properties of this compound This table is for illustrative purposes as specific data for the compound is not available.

Property Calculated Value
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.4 eV

Virtual Screening for Novel Scaffolds or Bioisosteres

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. If this compound were identified as a hit compound, virtual screening could be employed to find:

Novel Scaffolds: Different core structures that could mimic the binding mode of the original compound.

Bioisosteres: Substituents or functional groups that can replace parts of the molecule while retaining or improving its biological activity.

This process can be either ligand-based, searching for molecules with similar properties to the known active compound, or structure-based, docking a library of compounds into the target's binding site. mdpi.comnih.gov This approach accelerates the discovery of new lead compounds with potentially improved properties.

Cheminformatics Analysis of Chemical Space and Diversity

Cheminformatics involves the use of computational methods to analyze chemical data. For a compound like this compound, cheminformatics tools could be used to:

Analyze Chemical Space: Compare its structural and physicochemical properties to those of known drugs and other chemical libraries.

Assess Drug-Likeness: Evaluate its properties against established criteria, such as Lipinski's Rule of Five, to predict its potential as an orally bioavailable drug.

Diversity Analysis: If a library of related analogues were synthesized, cheminformatics could be used to ensure a broad and diverse range of chemical properties are explored.

This type of analysis is essential for prioritizing compounds for synthesis and testing and for building diverse and effective compound libraries for screening campaigns.

Advanced Analytical Methodologies for Studying the Interaction of 2,5 Dichloro N Pyridin 3 Ylmethyl Benzamide

Spectroscopic Techniques for Ligand-Target Complex Characterization (e.g., Co-crystal X-ray Crystallography, NMR Spectroscopy for binding)

Spectroscopic techniques are indispensable for elucidating the three-dimensional structure of ligand-protein complexes and for characterizing the binding interactions in solution.

Co-crystal X-ray Crystallography provides high-resolution structural information of a ligand bound to its target protein. This technique involves crystallizing the protein in complex with the ligand and then determining the atomic structure by analyzing the diffraction pattern of X-rays passing through the crystal. While a co-crystal structure for 2,5-dichloro-N-(pyridin-3-ylmethyl)benzamide is not publicly available, analysis of structurally similar dichlorobenzamides in complex with their targets reveals key interaction patterns. For instance, the crystal structure of 2,4-dichloro-N-{[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methyl}benzamide reveals specific hydrogen bonding and hydrophobic interactions that are likely to be relevant for the title compound as well researchgate.net.

Below is a representative table of crystallographic data for a related dichlorobenzamide derivative, illustrating the type of information obtained from such studies.

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensionsa = 9.98 Å, b = 11.01 Å, c = 11.54 Å
α = 76.1°, β = 80.4°, γ = 88.2°
Resolution1.8 Å
R-factor0.086
Key Hydrogen BondsN-H···O
Key Hydrophobic ContactsPhenyl ring to hydrophobic pocket
Note: This data is illustrative and based on a structurally similar compound researchgate.net.

NMR Spectroscopy for binding is a powerful tool for studying ligand-protein interactions in solution, providing information on binding affinity, kinetics, and the specific atoms involved in the interaction. Two-dimensional NMR techniques, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are particularly useful for monitoring changes in the chemical environment of a protein upon ligand binding nih.gov. For a compound like this compound, which contains a pyridine (B92270) ring, NMR studies on similar pyridine derivatives have shown that the nitrogen atom can play a crucial role in binding to target proteins rsc.org.

A typical NMR binding study would involve titrating the unlabeled compound into a solution of an isotope-labeled (e.g., ¹⁵N) target protein and observing the chemical shift perturbations in the protein's NMR spectrum. The magnitude of these shifts can be used to map the binding site on the protein surface.

Mass Spectrometry-Based Approaches for Target Identification and Metabolite Profiling (for in vitro or non-human animal studies)

Mass spectrometry (MS) is a highly sensitive technique used to identify unknown proteins that bind to a small molecule and to characterize the metabolic fate of a compound.

Target Identification using mass spectrometry often involves affinity-based or activity-based proteomics approaches. In a typical affinity-based experiment, a derivative of this compound would be immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific targets for this compound have not been reported, this methodology has been successfully used to identify the targets of numerous small molecule inhibitors nih.gov.

Metabolite Profiling is crucial for understanding the biotransformation of a compound within a biological system. In vitro studies using liver microsomes or hepatocytes are commonly employed to predict in vivo metabolism. The metabolites of this compound would be generated and then identified using high-resolution LC-MS/MS. Based on the metabolism of other dichlorobenzamides and pyridine-containing drugs, potential metabolic transformations could include hydroxylation of the aromatic rings, N-oxidation of the pyridine nitrogen, and amide hydrolysis nih.govnih.gov.

A hypothetical table of potential metabolites of this compound is presented below.

Metabolite IDProposed TransformationMass Shift (Da)
M1Hydroxylation (dichlorophenyl ring)+16
M2Hydroxylation (pyridine ring)+16
M3N-Oxidation (pyridine)+16
M4Amide hydrolysis+18
Note: This table is illustrative and based on common metabolic pathways.

Chromatographic Methods for Purity and Stability Assessment in Research Studies

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the purity and stability of small molecules in research and pharmaceutical development japsonline.comepa.gov.

Purity Assessment of this compound would be performed using a reversed-phase HPLC (RP-HPLC) method, likely with a C18 column. The compound would be dissolved in a suitable solvent and injected into the HPLC system. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A typical purity analysis would aim for a purity of >95% for research-grade material.

Stability Assessment involves subjecting the compound to various stress conditions (e.g., acid, base, heat, light, oxidation) to determine its degradation profile. A stability-indicating HPLC method is one that can separate the parent compound from all its degradation products science.govscience.gov. The development of such a method for this compound would involve testing different mobile phases, columns, and detection wavelengths to achieve optimal separation.

The following table outlines a representative set of parameters for an HPLC method for purity and stability testing.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient10-90% B over 20 minutes
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Column Temperature30 °C
Note: This is a typical starting point for method development and would require optimization.

Bioimaging Techniques to Track Cellular Uptake and Localization (e.g., using fluorescently tagged probes)

Bioimaging techniques are essential for visualizing the subcellular distribution of a compound, which can provide insights into its mechanism of action.

To track the cellular uptake and localization of this compound, a fluorescently tagged analog would need to be synthesized. This is typically achieved by attaching a fluorescent dye (a fluorophore) to a position on the molecule that is not critical for its biological activity. Common fluorophores include fluorescein, rhodamine, and BODIPY derivatives.

Once the fluorescent probe is synthesized, it can be incubated with live cells and its localization can be observed using fluorescence microscopy, particularly confocal microscopy, which provides high-resolution optical sections of the sample rsc.orgnih.govbirmingham.ac.uknih.gov. Studies on other pyridine and benzamide (B126) derivatives have successfully used this approach to determine their accumulation in specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria nih.govmdpi.com. For example, the uptake of a fluorescently labeled cathepsin inhibitor was confirmed by fluorescence microscopy after a 3-hour incubation with human embryonic kidney 293 cells rsc.org.

Future Perspectives and Unanswered Questions in Research on 2,5 Dichloro N Pyridin 3 Ylmethyl Benzamide

Emerging Biological Targets and Disease Areas for Preclinical Investigation.

There is no information available to suggest potential biological targets or disease areas for this compound.

Potential for Combination Strategies with Other Modulators in Experimental Models.

Without knowledge of a primary mechanism of action, it is impossible to propose rational combination strategies.

Development of Advanced Delivery Systems for Research Probes and In Vivo Studies.

The development of delivery systems is contingent on having a compound with known biological activity and physicochemical properties, none of which are documented for 2,5-dichloro-N-(pyridin-3-ylmethyl)benzamide.

Integration with Systems Biology and Omics Approaches.

Systems biology and omics studies require a compound that elicits a measurable biological response. No such data is available.

Remaining Challenges in Mechanistic Understanding and Optimization for Research Tools.

The primary challenge is the complete lack of any research on this compound, making any discussion of mechanistic understanding or optimization moot.

Q & A

Basic Synthesis: What are the standard synthetic routes for 2,5-dichloro-N-(pyridin-3-ylmethyl)benzamide?

The compound is synthesized via condensation reactions between dichlorobenzoyl chloride derivatives and pyridinylmethylamine. A typical protocol involves:

  • Reacting 2,5-dichlorobenzoyl chloride with 3-(aminomethyl)pyridine in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C.
  • Using stoichiometric bases (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction to completion .
  • Purification via recrystallization or column chromatography. Key intermediates should be verified by 1H^1H-NMR and IR spectroscopy to confirm amide bond formation .

Structural Characterization: What advanced techniques are recommended for confirming the compound’s crystal structure?

X-ray crystallography is the gold standard. For example:

  • SHELX Suite : Use SHELXD for structure solution and SHELXL for refinement. For twinned crystals, employ the TWIN/BASF commands in SHELXL .
  • Data Collection : High-resolution datasets (<1.0 Å) are ideal. For example, a study on dichlorobenzamide derivatives reported unit cell parameters (e.g., a=5.047A˚,α=107.59a = 5.047 \, \text{Å}, \, \alpha = 107.59^\circ) and space group P1P\overline{1} .
  • Validation : Check for hydrogen-bonding motifs (e.g., N–H⋯N interactions) to validate supramolecular packing .

Advanced Reaction Optimization: How can nucleophilic substitution reactions of this compound be optimized for derivative synthesis?

To modify the pyridine or benzamide moieties:

  • Base Selection : Use strong bases (e.g., NaH or K2_2CO3_3) in anhydrous DMF to deprotonate the pyridinylmethyl group for alkylation .
  • Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl groups to the dichlorobenzamide ring. Optimize ligand (e.g., XPhos) and solvent (toluene/EtOH) ratios .
  • Monitoring : Track reaction progress via LC-MS and adjust stoichiometry if intermediates (e.g., thiadiazole derivatives) show low yields .

Pharmacological Mechanism: What methodologies are suitable for studying its interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with receptors (e.g., kinases). Validate with mutagenesis studies if key residues (e.g., catalytic lysines) are implicated .
  • Enzyme Assays : Conduct kinetic assays (e.g., fluorescence-based) to measure IC50_{50} values. For example, related benzamides showed inhibition of cytochrome P450 enzymes at sub-micromolar concentrations .
  • Cellular Uptake : Use radiolabeled analogs (e.g., 18F^{18}F-derivatives) to track intracellular distribution via autoradiography .

Crystallographic Challenges: How to address twinning or disorder in the compound’s crystal structure?

  • Twinning Detection : Use PLATON to analyze intensity statistics. For domains with <5% contribution, refine as a twin law (e.g., -h, -k, -l) .
  • Disordered Solvents : Apply SQUEEZE in PLATON to model electron density from unresolved solvent molecules .
  • High-Resolution Refinement : For datasets >0.8 Å resolution, refine anisotropic displacement parameters and include hydrogen atoms in calculated positions .

Data Contradictions: How to resolve discrepancies in reported biological activity data?

  • Assay Variability : Standardize conditions (e.g., pH, temperature) across labs. For example, enzyme inhibition assays may vary due to buffer composition (e.g., Tris vs. HEPES) .
  • Structural Analogues : Compare with derivatives (e.g., 3,5-dichloro-N-(trifluoromethylbenzyl)benzamide) to identify substituent effects on activity .
  • Meta-Analysis : Use tools like Web of Science to aggregate data and apply statistical models (e.g., ANOVA) to isolate confounding variables .

Computational Modeling: How to validate molecular dynamics (MD) simulations for this compound?

  • Force Field Selection : Use GAFF2 with AM1-BCC charges for ligand parameterization. Solvate in TIP3P water and run simulations ≥100 ns .
  • Binding Free Energy : Calculate ΔG using MM-PBSA. Compare with experimental IC50_{50} values to calibrate force fields .
  • Conformational Sampling : Perform replica-exchange MD to explore low-energy states of the pyridinylmethyl group .

Stability and Degradation: What analytical methods assess the compound’s stability under physiological conditions?

  • HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH and analyze by DSC/TGA to detect polymorphic transitions .
  • Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation via UV-Vis spectroscopy .

Toxicity Profiling: What in vitro models are appropriate for preliminary toxicity screening?

  • Hepatotoxicity : Use HepG2 cells and measure ALT/AST release after 48-hour exposure .
  • Cytotoxicity : Screen against HEK293 cells with MTT assays. Compare EC50_{50} values with therapeutic indices .
  • Genotoxicity : Conduct Ames tests with TA98 and TA100 strains ± metabolic activation (S9 mix) .

Data Reproducibility: How to ensure reproducibility in synthetic and biological studies?

  • Open Data : Deposit crystallographic data in the Cambridge Structural Database (CSD) and biological data in ChEMBL .
  • Protocol Sharing : Use platforms like Protocols.io to document step-by-step methods for synthesis and assays .
  • Collaborative Validation : Partner with independent labs to replicate key findings (e.g., IC50_{50} values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.